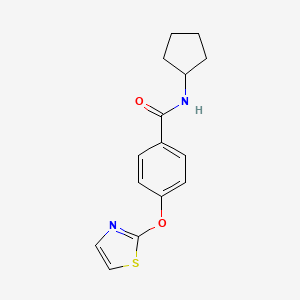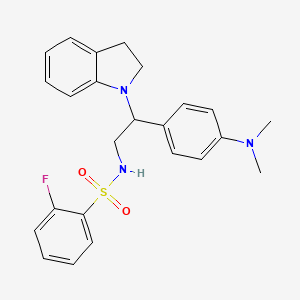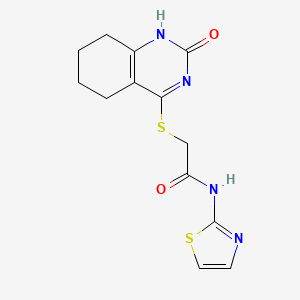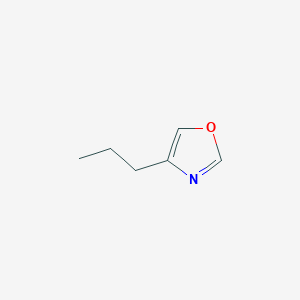![molecular formula C14H20Cl2N4O B2646062 1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride CAS No. 1423031-20-2](/img/structure/B2646062.png)
1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridine and oxadiazole . It is part of a class of compounds that have been synthesized in search of new antimicrobial agents . The compound is a heterocyclic moiety, which means it contains a ring of atoms of at least two different elements .
Synthesis Analysis
The synthesis of this compound involves the reaction of pyridine and oxadiazole . The synthesized compounds were characterized using various instrumental methods, including elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring and an oxadiazole ring . The molecular formula is CHNO, with an average mass of 162.149 Da and a mono-isotopic mass of 162.054153 Da .Chemical Reactions Analysis
The compound is part of a series of compounds synthesized for their potential antimicrobial activity . Some of the synthesized compounds showed promising antibacterial and antifungal properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, and molecular weight, are not specified in the available literature .Applications De Recherche Scientifique
Anticancer Activity
A significant application of 1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine derivatives is in anticancer research. Studies have shown these compounds exhibit potent in vitro anticancer activity against various human cancer cell lines. Notably, a study detailed the synthesis and evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases, revealing that certain derivatives exhibited significant cytotoxicity against most tested cell lines, with Mannich bases displaying prominent activity against gastric cancer NUGC cells Abdo & Kamel, 2015. Another investigation synthesized novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, which demonstrated significant cytotoxicity against HeLa, Caco-2, and HepG2 cancer cell lines, comparing favorably with 5-fluorouracil Vinayak, Sudha, & Lalita, 2017.
Synthetic Methodology
The synthesis of these compounds involves innovative methodologies that enhance their application in medicinal chemistry. For instance, a study described a facile synthesis of N-Z/Boc-protected 1,3,4-oxadiazole-based peptidomimetics employing peptidyl thiosemicarbazides, highlighting the utility of these compounds in developing therapeutic agents Lamani, Nagendra, & Sureshbabu, 2010. Another approach detailed the use of nucleophilic nitrenoids in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition to access imidazo-fused heteroaromatics, providing a convergent and regioselective method for synthesizing complex heterocyclic structures Garzón & Davies, 2014.
Antimicrobial and Antifungal Properties
Additionally, derivatives of 1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine have been evaluated for their antimicrobial and antifungal properties. A study synthesizing new 1,2,4-triazoles from isonicotinic acid hydrazide showed these compounds possessed good to moderate antimicrobial activity, indicating potential for development into antimicrobial agents Bayrak et al., 2009.
Propriétés
IUPAC Name |
1-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O.2ClH/c15-14(7-3-1-2-4-8-14)13-17-12(19-18-13)11-6-5-9-16-10-11;;/h5-6,9-10H,1-4,7-8,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFARILRELTUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C3=CN=CC=C3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2645980.png)

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2645983.png)




![5-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2645992.png)
![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2645993.png)


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2645998.png)

